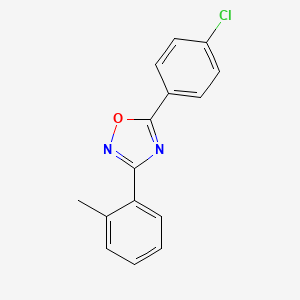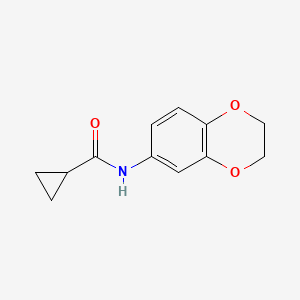
N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide, commonly known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a member of the acetanilide family of compounds and has been synthesized using various methods.
科学的研究の応用
MNPA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, MNPA has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. MNPA has also been studied for its potential as an anticancer agent. In material science, MNPA has been used as a precursor for the synthesis of various organic compounds. In environmental science, MNPA has been studied for its potential as a water-soluble fluorescent probe for the detection of heavy metal ions.
作用機序
The mechanism of action of MNPA is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. MNPA has also been reported to inhibit the activity of lipoxygenase (LOX), an enzyme that plays a key role in the production of leukotrienes, which are involved in inflammation and asthma.
Biochemical and Physiological Effects
MNPA has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. MNPA has also been reported to exhibit cytotoxic activity against various cancer cell lines. In addition, MNPA has been reported to exhibit antioxidant activity and to increase the levels of endogenous antioxidants such as glutathione.
実験室実験の利点と制限
MNPA has several advantages for lab experiments, including its low toxicity, high solubility in organic solvents, and ease of synthesis. However, MNPA has some limitations, including its low water solubility and its potential to form insoluble aggregates in aqueous solutions.
将来の方向性
There are several future directions for the study of MNPA. One potential direction is the further investigation of its anti-inflammatory, analgesic, and antipyretic activities. Another potential direction is the study of its potential as an anticancer agent. In addition, MNPA could be further studied for its potential as a water-soluble fluorescent probe for the detection of heavy metal ions. Finally, the synthesis of MNPA derivatives could be explored to improve its solubility and other properties.
Conclusion
In conclusion, MNPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA has been synthesized using various methods and has been studied for its potential applications in medicinal chemistry, material science, and environmental science. MNPA has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities, as well as cytotoxic activity against various cancer cell lines. MNPA has several advantages for lab experiments, including its low toxicity, high solubility in organic solvents, and ease of synthesis. However, MNPA has some limitations, including its low water solubility and its potential to form insoluble aggregates in aqueous solutions. There are several future directions for the study of MNPA, including the further investigation of its anti-inflammatory, analgesic, and antipyretic activities, the study of its potential as an anticancer agent, and the study of its potential as a water-soluble fluorescent probe for the detection of heavy metal ions.
合成法
MNPA can be synthesized using various methods, including the reaction of 4-methoxyaniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to acetic anhydride and acetic acid to form MNPA. Another method involves the reaction of 4-methoxyaniline with 2-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride and acetic acid to form MNPA.
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-13-8-6-12(7-9-13)16-15(18)10-11-4-2-3-5-14(11)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVLMBBAZJKTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B5680180.png)
![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B5680186.png)

![6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5680208.png)


![5-[methyl(2-phenylethyl)amino]-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B5680215.png)
![5,8-dimethyl-2-{[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5680221.png)
![(3S*,4S*)-1-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5680224.png)

![N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5680247.png)
![9-[(1,2-dimethyl-1H-pyrrol-3-yl)carbonyl]-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680254.png)
![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5680271.png)